molecular formula C26H32N4O2S B2506689 N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)naphthalene-1-sulfonamide CAS No. 946242-12-2

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)naphthalene-1-sulfonamide

Cat. No.: B2506689
CAS No.: 946242-12-2
M. Wt: 464.63
InChI Key: XHMMALANHTVKBZ-UHFFFAOYSA-N
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Description

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)naphthalene-1-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a naphthalene-1-sulfonamide moiety, a pharmacophore known for its ability to interact with various biological targets. Naphthalene-sulfonamide derivatives have been extensively investigated as potent inhibitors of protein-protein interactions (PPIs), such as the Keap1-Nrf2 complex, which is a promising target for managing oxidative stress in neurodegenerative and inflammatory diseases . Furthermore, similar structural frameworks have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization, a well-validated mechanism for anticancer drug development . The integration of the 1-methylindoline and 4-methylpiperazine groups enhances the molecule's complexity and potential for central nervous system (CNS) permeability, suggesting possible applications in neuropharmacology. The indole nucleus, structurally related to indoline, is a privileged scaffold in pharmacology, found in compounds with a wide spectrum of activities, including antiviral, anti-inflammatory, and anticancer effects . As a research chemical, this compound serves as a versatile scaffold for designing novel chemical probes to study disease mechanisms and identify new therapeutic leads. It is supplied exclusively for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2S/c1-28-14-16-30(17-15-28)25(21-10-11-24-22(18-21)12-13-29(24)2)19-27-33(31,32)26-9-5-7-20-6-3-4-8-23(20)26/h3-11,18,25,27H,12-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMMALANHTVKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC5=C(C=C4)N(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)naphthalene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₂₆H₃₂N₄O₂S
  • Molecular Weight : 464.63 g/mol
  • IUPAC Name : N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide

This structure incorporates an indoline moiety and a naphthalene sulfonamide, which are known to influence various biological activities.

Research indicates that compounds similar to naphthalene sulfonamides can act as inhibitors of fatty acid binding proteins (FABPs), particularly FABP4, which is implicated in metabolic disorders such as obesity and diabetes. Naphthalene sulfonamide derivatives have shown promise as selective inhibitors that can modulate lipid metabolism and improve insulin sensitivity in preclinical models .

Antiproliferative Effects

Several studies have evaluated the antiproliferative properties of naphthalene sulfonamide derivatives. For instance, compounds featuring naphthalene moieties have demonstrated significant activity against various cancer cell lines, including:

Compound Cell Line IC50 (µM)
5cMCF-70.51 ± 0.03
5cA5490.33 ± 0.01

These results indicate that the presence of a naphthalenyl group enhances the antiproliferative activity, likely through mechanisms involving tubulin polymerization inhibition and cell cycle arrest at the G2/M phase .

Apoptotic Induction

The compound's ability to induce apoptosis has also been documented. In studies involving MDA-MB-231 breast cancer cells, treatment with naphthalene sulfonamide derivatives led to increased apoptosis rates, particularly at higher concentrations (1 µM) where significant changes in apoptotic cell numbers were observed .

In Vivo Studies

In vivo studies have shown that certain naphthalene sulfonamide derivatives can significantly improve glucose and lipid metabolism. For example, compounds demonstrated efficacy in reducing fasting blood glucose levels and enhancing insulin sensitivity in obese diabetic mouse models . These findings suggest potential therapeutic applications for metabolic diseases.

Case Studies

  • Study on FABP4 Inhibition :
    • A series of naphthalene sulfonamide derivatives were synthesized and evaluated for their ability to inhibit FABP4.
    • X-ray crystallography revealed binding modes that suggest a strong affinity for FABP4, correlating with improved metabolic profiles in treated mice .
  • Antiproliferative Activity Evaluation :
    • A study synthesized various naphthalene-substituted sulfonamides and tested them against multiple cancer cell lines.
    • Compound 5c was identified as the most potent derivative with significant antiproliferative effects on MCF-7 and A549 cell lines .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, primarily due to its structural features that include an indoline moiety and a naphthalene sulfonamide group. Research indicates that compounds with similar structures often demonstrate:

  • Antiviral Activity : Compounds derived from indole and piperazine have shown effectiveness against viral infections by inhibiting viral replication mechanisms.
  • Anticancer Properties : The compound's ability to interact with specific kinases involved in cancer cell proliferation positions it as a candidate for cancer therapy. Preliminary studies suggest significant binding affinities to targets implicated in oncogenesis.
  • Anti-inflammatory Effects : Similar compounds have been documented to exhibit anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
  • Antimicrobial Activity : The naphthalene sulfonamide structure is known for its antimicrobial properties, making it relevant in the development of new antibacterial agents .

Synthetic Methodologies

The synthesis of N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)naphthalene-1-sulfonamide can be achieved through various synthetic routes. Common methods include:

  • Bromination and Sulfonamide Formation : Initial bromination of 1-hydroxy acetonaphthone followed by reaction with sulfanilamide has been reported as an effective method for synthesizing naphthalene derivatives .
  • Molecular Docking Studies : These studies are essential for evaluating the binding affinity of the compound to its biological targets. Techniques such as molecular docking simulations provide insights into the interaction dynamics at the molecular level.

Therapeutic Implications

The therapeutic potential of this compound extends to several areas:

Cancer Therapy

Given its interactions with kinases and inflammatory pathways, this compound may serve as a lead compound in the development of anticancer drugs targeting specific cancer types.

Treatment of Metabolic Disorders

Research has highlighted naphthalene sulfonamides as potent inhibitors of fatty acid binding protein 4 (FABP4), which is implicated in metabolic diseases such as diabetes and atherosclerosis. This suggests potential applications in treating metabolic disorders .

Antimicrobial Development

With rising concerns over antibiotic resistance, the antimicrobial properties of this compound could be harnessed to develop new antibacterial agents with fewer side effects compared to traditional antibiotics .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of naphthalene derivatives, including:

StudyFindings
Kanth et al. (2022)Demonstrated that naphthalene derivatives possess significant antimicrobial activity, suggesting their utility in drug development .
Structure-based Design StudiesIdentified novel naphthalene sulfonamide derivatives as selective inhibitors for FABP4, showcasing their potential in treating immunometabolic diseases .
Molecular Docking StudiesProvided insights into binding affinities and mechanisms of action for various biological targets, confirming the compound's therapeutic relevance.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences and similarities with key sulfonamide derivatives:

Compound Name Core Structure Key Substituents Functional Implications Reference
N-(2-(1-Methylindolin-5-yl)-2-(4-Methylpiperazin-1-yl)ethyl)naphthalene-1-sulfonamide (Target) Naphthalene-1-sulfonamide 1-Methylindolin-5-yl, 4-methylpiperazine-ethyl Enhanced solubility (piperazine), hydrophobic binding (indoline), and H-bonding (sulfonamide) N/A
1-[5-(Dimethylamino)-1-naphthylsulfonyl]imidazolidine-2-thione Dansyl (naphthalene sulfonamide) Imidazolidine-2-thione Fluorescent properties (dansyl group), sulfur atom for metal coordination
N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide Toluene sulfonamide Allyl-indazolyl Anticancer/anti-inflammatory activity (indazole core), alkyl chain for membrane penetration

Key Observations :

  • The target compound’s piperazine-ethyl chain distinguishes it from simpler sulfonamides (e.g., ’s imidazolidine derivative), likely improving solubility and target engagement.
  • Compared to indazole-based sulfonamides (), the 1-methylindolin group in the target may confer distinct conformational rigidity, altering receptor selectivity.

Physicochemical Properties

Property Target Compound 1-[5-(Dimethylamino)... () N-(1-Allyl-1H-indazol-5-yl)... ()
Molecular Weight (g/mol) ~500 (estimated) 337.45 329.39
Hydrogen Bond Donors 2 (sulfonamide NH, piperazine NH) 2 (sulfonamide NH, imidazolidine NH) 1 (sulfonamide NH)
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 ~3.2

Notes:

  • The target’s higher molecular weight and piperazine group may reduce blood-brain barrier permeability compared to smaller analogs.
  • LogP values suggest balanced hydrophobicity for membrane penetration.

Q & A

Q. What are the recommended synthetic routes for this sulfonamide derivative, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sequential sulfonylation and amine coupling. For example:

React naphthalene-1-sulfonyl chloride with a pre-synthesized ethylenediamine derivative containing 1-methylindolin-5-yl and 4-methylpiperazinyl groups in dry dichloromethane, using triethylamine to neutralize HCl byproducts .

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Purify via column chromatography (dichloromethane:ethyl acetate gradient) to achieve >95% purity .

  • Key Parameters : Solvent choice (dichloromethane enhances reactivity), base (triethylamine), and purification method (gradient elution).

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm connectivity using <sup>1</sup>H (δ 7.5–8.3 ppm for naphthalene protons) and <sup>13</sup>C NMR (sulfonamide S=O at ~110 ppm) .
  • X-ray Crystallography : Resolve dihedral angles (e.g., 89.6° between naphthalene and heterocyclic rings) and intermolecular interactions (C–H···π, N–H···π) using SHELXL for refinement .
  • Mass Spectrometry : Verify molecular weight (e.g., [M+H]<sup>+</sup> peak at m/z 454.2) .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved during refinement?

  • Methodological Answer : Use software suites like SHELX and WinGX to address challenges:
  • SHELXL : Refine anisotropic displacement parameters and hydrogen bonding networks. Apply restraints for disordered regions (e.g., methyl groups) .
  • WinGX : Generate ORTEP diagrams to visualize thermal ellipsoids and validate geometry (e.g., bond angles within ±2° of ideal values) .
  • Validation Tools : Check CIF files against IUCr standards to resolve outliers (e.g., R-factor < 0.05) .

Q. What strategies mitigate contradictions in reported biological activity across studies?

  • Methodological Answer :
  • Standardized Assays : Align with protocols from toxicological profiles (e.g., inhalation/oral exposure routes, systemic effect criteria per Table B-1 in ) .
  • Orthogonal Validation : Combine enzyme inhibition assays (e.g., dihydropteroate synthase) with cell-based viability tests (MTT assay) .
  • Batch Consistency : Ensure compound purity (>98% via HPLC) and stability (e.g., avoid DMSO stock precipitation) .

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